11-(2-Methoxyethoxy)undec-1-yne

Description

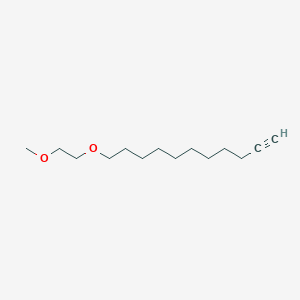

11-(2-Methoxyethoxy)undec-1-yne is a terminal alkyne derivative with an 11-carbon backbone and a 2-methoxyethoxy substituent at the 11th position. Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of 224.34 g/mol. The compound features a reactive alkyne group (C≡CH) at the first carbon and a polar ether-containing side chain (2-methoxyethoxy) at the terminal end. This structural duality makes it valuable in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer chemistry, where its solubility and reactivity can be tuned via the ether group .

Properties

CAS No. |

832726-21-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

11-(2-methoxyethoxy)undec-1-yne |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15-2/h1H,4-14H2,2H3 |

InChI Key |

UIDUYZVLDVVTQQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCCCCCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Methoxyethoxy)undec-1-yne typically involves the reaction of undec-1-yne with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control.

Purification: Techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

11-(2-Methoxyethoxy)undec-1-yne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

11-(2-Methoxyethoxy)undec-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(2-Methoxyethoxy)undec-1-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The methoxyethoxy group can enhance solubility and reactivity in polar solvents. The pathways involved include:

Cycloaddition: Formation of cyclic structures.

Nucleophilic Substitution: Replacement of the methoxyethoxy group with other nucleophiles.

Comparison with Similar Compounds

1-Undecyne (Undec-1-yne)

- Molecular Formula : C₁₁H₂₀

- Molecular Weight : 152.28 g/mol

- Key Differences : Lacks the 2-methoxyethoxy substituent.

- Properties :

- Lower polarity due to absence of oxygen-containing groups.

- Boiling point: ~196–198°C (predicted), significantly lower than 11-(2-methoxyethoxy)undec-1-yne due to reduced molecular weight and polarity.

- Reactivity: The terminal alkyne is highly reactive in coupling reactions but less soluble in polar solvents compared to the methoxyethoxy derivative .

11-[2-(2-Ethoxyethoxy)ethoxy]undecanal

- Molecular Formula : C₁₇H₃₄O₄

- Molecular Weight : 314.45 g/mol

- Key Differences : Replaces the methoxy group with an ethoxy group and includes an aldehyde functional group.

- Properties :

1,1-Diethoxyundecane

- Molecular Formula : C₁₅H₃₂O₂

- Molecular Weight : 244.41 g/mol

- Key Differences : Contains two ethoxy groups at the first carbon instead of a terminal alkyne.

- Properties :

10-Undecyn-1-yl (E)-2-(2-Iodovinyl)-6-methoxybenzoate

- Molecular Formula : C₂₁H₂₅IO₃

- Molecular Weight : 452.33 g/mol

- Key Differences : Aromatic ester with an iodine substituent and alkyne group.

- Properties: Used in cross-coupling reactions (e.g., Sonogashira coupling) for complex molecule synthesis. The iodine atom enhances electrophilicity, enabling regioselective bond formation .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | C₁₄H₂₄O₂ | 224.34 | Terminal alkyne, ether | Click chemistry, polymer science |

| 1-Undecyne | C₁₁H₂₀ | 152.28 | Terminal alkyne | Organic synthesis, lubricants |

| 11-[2-(2-Ethoxyethoxy)ethoxy]undecanal | C₁₇H₃₄O₄ | 314.45 | Aldehyde, ether | Surfactants, fragrances |

| 1,1-Diethoxyundecane | C₁₅H₃₂O₂ | 244.41 | Acetal (protected aldehyde) | Solvent, intermediate synthesis |

| 10-Undecyn-1-yl benzoate derivative | C₂₁H₂₅IO₃ | 452.33 | Aromatic ester, alkyne, iodine | Cross-coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.